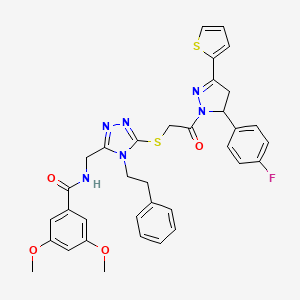![molecular formula C21H20FN3O3S B11457525 7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11457525.png)
7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridines typically involves the annulation of a pyridine ring to a thiazole ring. One common method involves the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions. For example, the reaction can be carried out with a slight excess of sodium acetate (AcONa) and a catalytic amount of N-methylmorpholine .
Industrial Production Methods
Industrial production methods for such compounds often involve multicomponent reactions that allow for the efficient construction of the thiazolo[4,5-b]pyridine scaffold. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
The compound 7-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as:
- 2-(4-FLUOROPHENYLAMINO)THIAZOLO[4,5-B]PYRIDINE-5,7-DIOL
- 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones .
Uniqueness
The uniqueness of 7-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C21H20FN3O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
7-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H20FN3O3S/c1-23-21-25-20-19(29-21)15(10-18(26)24-20)13-5-8-16(17(9-13)27-2)28-11-12-3-6-14(22)7-4-12/h3-9,15H,10-11H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
ZNAUGNQHHDVYPT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-2-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-ol](/img/structure/B11457447.png)
![N-(4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B11457450.png)
![6-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B11457451.png)
![ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457454.png)

![14-(4-ethoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B11457464.png)
![(1E)-1-(5-bromo-2-fluorobenzylidene)-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11457477.png)

![2-[5-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol](/img/structure/B11457491.png)
![N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11457503.png)
![6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11457517.png)
![N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}butanamide](/img/structure/B11457530.png)
![2-hydroxy-1-phenyl-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11457537.png)
![methyl 1-butyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11457539.png)
